(2E)-3-(9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile
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Overview
Description
The compound (2E)-3-{9-METHYL-4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}-2-[(E)-MORPHOLINE-4-CARBONYL]PROP-2-ENENITRILE is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrido[1,2-a]pyrimidine core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{9-METHYL-4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}-2-[(E)-MORPHOLINE-4-CARBONYL]PROP-2-ENENITRILE typically involves multi-step organic reactions. The key steps include the formation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the phenoxy and morpholine groups. Common reagents used in these reactions include various halogenated compounds, bases, and solvents such as dimethylformamide (DMF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound (2E)-3-{9-METHYL-4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}-2-[(E)-MORPHOLINE-4-CARBONYL]PROP-2-ENENITRILE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy and morpholine groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles under aprotic solvent conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s potential bioactivity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical interactions. It can be used in assays to screen for potential therapeutic effects.
Medicine
The compound’s structure suggests potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets could make it useful in treating diseases such as cancer, infections, and neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (2E)-3-{9-METHYL-4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}-2-[(E)-MORPHOLINE-4-CARBONYL]PROP-2-ENENITRILE exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, and other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Heparinoid Compounds: Structurally similar to heparin, these compounds have anticoagulant and fibrinolytic properties.
Methyl 4-aminobenzoate: An ester of p-aminobenzoic acid, used in various chemical syntheses.
Uniqueness
What sets (2E)-3-{9-METHYL-4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}-2-[(E)-MORPHOLINE-4-CARBONYL]PROP-2-ENENITRILE apart is its unique combination of functional groups and its potential for diverse applications in multiple fields. Its pyrido[1,2-a]pyrimidine core is particularly noteworthy for its biological activity and potential therapeutic uses.
Properties
Molecular Formula |
C23H20N4O4 |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
(E)-3-(9-methyl-4-oxo-2-phenoxypyrido[1,2-a]pyrimidin-3-yl)-2-(morpholine-4-carbonyl)prop-2-enenitrile |
InChI |
InChI=1S/C23H20N4O4/c1-16-6-5-9-27-20(16)25-21(31-18-7-3-2-4-8-18)19(23(27)29)14-17(15-24)22(28)26-10-12-30-13-11-26/h2-9,14H,10-13H2,1H3/b17-14+ |
InChI Key |
GRAZZFFYUFYNQD-SAPNQHFASA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C(=O)N3CCOCC3)OC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C(=O)N3CCOCC3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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